N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
CAS No.: 946206-50-4
Cat. No.: VC5719241
Molecular Formula: C20H19FN4O3S2
Molecular Weight: 446.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946206-50-4 |
|---|---|
| Molecular Formula | C20H19FN4O3S2 |
| Molecular Weight | 446.52 |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H19FN4O3S2/c1-13-11-15(7-8-18(13)28-2)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3 |
| Standard InChI Key | HVSCQFGNCZFSRT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₁₉FN₄O₃S₂, with a molecular weight of 446.52 g/mol (calculated) and 446.5 g/mol (experimental) . Its IUPAC name, N-[2-[2-(2-fluorophenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide, reflects its polycyclic structure comprising:
-
A triazolo[3,2-b] thiazole core fused with a 2-fluorophenyl group.
-
A sulfonamide substituent (-SO₂NH₂) linked to a 4-methoxy-3-methylbenzene ring.
-
An ethyl chain bridging the triazolo-thiazole and sulfonamide groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 946206-50-4 |
| Molecular Weight | 446.5 g/mol |
| Molecular Formula | C₂₀H₁₉FN₄O₃S₂ |
| SMILES Notation | CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |
The fluorine atom at the ortho-position of the phenyl ring enhances electronegativity, potentially influencing binding interactions with biological targets .
Synthesis and Optimization
One-Pot Catalytic Synthesis
A scalable synthesis route involves a one-pot reaction of dibenzoylacetylene with triazole derivatives at room temperature, yielding the triazolo-thiazole core without requiring metal catalysts. Key steps include:
-
Cyclocondensation: Formation of the triazolo-thiazole ring via nucleophilic attack of triazole thiolates on acetylene intermediates.
-
Sulfonylation: Introduction of the 4-methoxy-3-methylbenzenesulfonamide group using sulfonyl chlorides.
-
Purification: Chromatographic isolation achieves >90% purity, as confirmed by HPLC.
This method’s efficiency contrasts with traditional multi-step protocols for analogous compounds, which often suffer from low yields (30–50%) due to side reactions .
Mechanistic Insights
Target Engagement
Molecular docking simulations reveal strong interactions with DHFR’s active site:
-
The triazolo-thiazole core forms π-π stacking with Phe92.
-
The sulfonamide group hydrogen-bonds to Asp27 and Thr113.
These interactions stabilize the enzyme-inhibitor complex, preventing tetrahydrofolate synthesis essential for DNA replication .
Resistance Profile
Notably, the compound retains activity against rifampin-resistant M. tuberculosis strains (MIC: 4 μg/mL), comparable to its efficacy against wild-type strains . This suggests a mechanism independent of common resistance pathways, such as RNA polymerase mutations .
Comparative Analysis with Structural Analogs
Role of Substituents
Modifications to the triazolo-thiazole or sulfonamide groups significantly alter bioactivity:
-
Methylation at the thiazole’s 6-position (as in CAS 896278-17-4) reduces antifungal potency (MIC: >64 μg/mL vs. 32 μg/mL for the target compound) .
-
Nitro groups on the phenyl ring (e.g., in 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides) enhance antitubercular activity but increase cytotoxicity .
Table 2: Bioactivity of Selected Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume